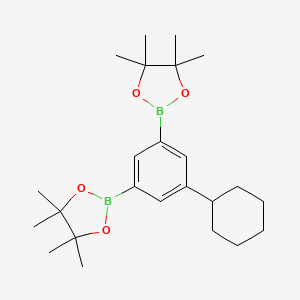

2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

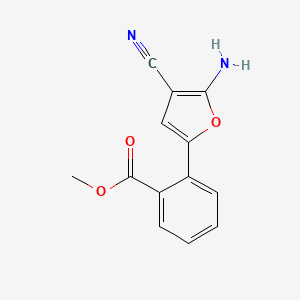

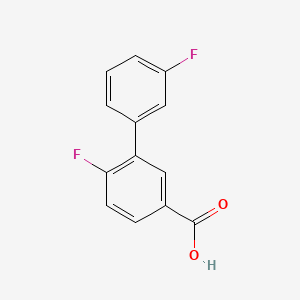

“2,2’-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)” is a chemical compound with the molecular formula C24H38B2O4 and a molecular weight of 412.18 . It is a type of boronic acid ester, which are commonly used as reagents in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound consists of a 1,3-phenylene group (a benzene ring with two substituents in the 1 and 3 positions) bridged by two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups . Each of these groups contains a boron atom, two oxygen atoms, and a tetramethyl group.

Scientific Research Applications

Glucose Monitoring and Insulin Release

Boronic acid derivatives, including 5-cyclohexylphenylene-1,3-diboronic acid, pinacol ester, are explored for their potential in non-enzymatic glucose sensors. These sensors utilize a reversible and covalent binding mechanism for glucose recognition, which can enable continuous glucose monitoring and responsive insulin release, offering long-term stability and low cost .

Medicinal Chemistry

Diboronic acid derivatives are investigated for their use in medicinal chemistry. They have been studied in combination therapies for various cancers, including sarcoma, lymphoma, and leukemia, as well as in treatments for diseases like lupus nephritis .

Sensing Applications

The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications. These can be homogeneous assays or heterogeneous detection systems .

Chemical Synthesis

Scientists utilize compounds like 5-cyclohexylphenylene-1,3-diboronic acid, pinacol ester in areas of research that include life science, material science, and chemical synthesis. The compound’s unique molecular structure makes it valuable in the synthesis of complex molecules .

Material Science

In material science, diboronic acid derivatives are used to develop new materials with specific properties. Their ability to form stable covalent bonds with other molecules makes them suitable for creating polymers and other advanced materials .

Analytical Chemistry

These compounds are also significant in analytical chemistry where they are used for the detection and quantification of various substances due to their specific binding capabilities .

Mechanism of Action

Target of Action

Similar compounds such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This reaction is part of a broader class of transformations known as C-H activation, which involves the replacement of a carbon-hydrogen bond with a carbon-X bond (where X is any atom).

Biochemical Pathways

The compound’s action affects the biochemical pathways involving the borylation of alkyl or aryl alkynes and alkenes

Pharmacokinetics

The compound’s predicted boiling point is 5192±500 °C, and its predicted density is 103±01 g/cm3 . These properties may influence its bioavailability.

Result of Action

The borylation of alkyl or aryl alkynes and alkenes can lead to the formation of boronate esters , which have various applications in organic synthesis.

Action Environment

Environmental factors that influence the compound’s action, efficacy, and stability include temperature and the presence of a catalyst. The compound’s storage temperature is recommended to be refrigerated . The presence of a palladium catalyst is necessary for the borylation reaction .

properties

IUPAC Name |

2-[3-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38B2O4/c1-21(2)22(3,4)28-25(27-21)19-14-18(17-12-10-9-11-13-17)15-20(16-19)26-29-23(5,6)24(7,8)30-26/h14-17H,9-13H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPRBRBPCKYSFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3CCCCC3)B4OC(C(O4)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38B2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682360 |

Source

|

| Record name | 2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

CAS RN |

1256360-40-3 |

Source

|

| Record name | 1,3,2-Dioxaborolane, 2,2′-(5-cyclohexyl-1,3-phenylene)bis[4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(5-Cyclohexyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B571992.png)

![(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B571993.png)

![Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate](/img/structure/B572004.png)

![6-Oxa-1-azaspiro[3.5]nonane](/img/structure/B572006.png)

![tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B572008.png)